molecular formula C5H9Cl3O2Si B1580913 3-(Trichlorosilyl)propyl acetate CAS No. 5290-25-5

3-(Trichlorosilyl)propyl acetate

Cat. No.: B1580913
CAS No.: 5290-25-5
M. Wt: 235.6 g/mol
InChI Key: VAZGKQJHXXBSSK-UHFFFAOYSA-N
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Description

3-(Trichlorosilyl)propyl acetate is a useful research compound. Its molecular formula is C5H9Cl3O2Si and its molecular weight is 235.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-trichlorosilylpropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3O2Si/c1-5(9)10-3-2-4-11(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZGKQJHXXBSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200953
Record name 3-(Trichlorosilyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5290-25-5
Record name 1-Propanol, 3-(trichlorosilyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5290-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trichlorosilyl)propyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trichlorosilyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trichlorosilyl)propyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

3-(Trichlorosilyl)propyl acetate, a silane compound, has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in biological systems.

  • Molecular Formula : C5H9Cl3O2Si
  • CAS Number : 5290-25-5
  • Molecular Weight : 201.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trichlorosilyl group can form covalent bonds with hydroxyl groups on proteins and lipids, potentially altering their structure and function. This property is significant in applications such as drug delivery systems and surface modification of biomaterials.

Toxicological Profile

The toxicity of this compound has been assessed in various studies. Key findings include:

  • Acute Toxicity : Studies indicate that exposure to high concentrations can lead to respiratory irritation and central nervous system effects.
  • Chronic Effects : Long-term exposure may result in liver and kidney damage, as observed in animal models .

Case Studies

  • Cell Viability Studies : In vitro studies have shown that this compound can affect cell viability depending on concentration and exposure time. Higher concentrations resulted in significant cytotoxicity in human fibroblast cells .
  • Surface Modification Applications : Research has demonstrated that this compound can enhance the biocompatibility of polymer surfaces by promoting the adhesion of biological molecules, which is crucial for applications in tissue engineering .

Table 1: Summary of Biological Effects

Study TypeObserved EffectReference
In Vitro CytotoxicitySignificant cell death at high concentrations
Surface ModificationImproved protein adsorption on treated surfaces
ToxicologyRespiratory irritation at high exposure levels

Applications

The unique properties of this compound make it suitable for several applications:

  • Drug Delivery Systems : Its ability to modify surfaces allows for enhanced drug loading and release profiles.
  • Biomaterials : Used in the development of coatings that improve the biocompatibility of medical devices.
  • Environmental Remediation : Potential use in the removal of persistent organic pollutants due to its reactivity with various organic compounds .

Scientific Research Applications

Chemical Properties and Structure

3-(Trichlorosilyl)propyl acetate is an organosilane characterized by the presence of three chlorine atoms attached to a silicon atom, which enhances its reactivity. The acetate group contributes to its ability to form covalent bonds with various substrates, making it a versatile compound for surface modification and functionalization.

Surface Modification

One of the primary applications of this compound is in surface modification. It acts as a coupling agent that improves adhesion between inorganic materials (like glass and metals) and organic polymers. This property is particularly useful in:

  • Composite Materials : The incorporation of this compound into polymer matrices enhances the interfacial bonding between the matrix and filler materials, leading to improved mechanical properties. Studies have shown that silane-treated composites exhibit better tensile strength and thermal stability compared to untreated counterparts .
  • Coatings : The compound is used in coatings to enhance water repellency and chemical resistance. Its ability to form a siloxane network upon curing contributes to durable and protective surfaces .

Biomedical Applications

In biomedical engineering, this compound has potential applications in:

  • Drug Delivery Systems : The compound can be utilized to modify the surfaces of drug delivery vehicles, enhancing their biocompatibility and drug loading capacity. By functionalizing nanoparticles with this silane, researchers have improved the targeting efficiency of therapeutic agents .
  • Tissue Engineering : Its reactivity allows for the creation of scaffolds that promote cell adhesion and growth. Silane-modified scaffolds have shown enhanced performance in supporting cell proliferation and differentiation, crucial for tissue regeneration .

Chemical Synthesis

This compound serves as an important intermediate in chemical synthesis processes:

  • Silane Coupling Agents : It is often used as a precursor for synthesizing other silane coupling agents, which are vital in producing hybrid organic-inorganic materials with tailored properties for specific applications .
  • Functionalization of Polymers : The compound can be employed to introduce functional groups onto polymer surfaces, enhancing their chemical reactivity and compatibility with other materials .

Case Study 1: Composite Materials

A study investigated the effects of incorporating this compound into polystyrene composites reinforced with olive pomace flour. The results indicated significant improvements in mechanical properties due to enhanced interfacial bonding facilitated by the silane treatment. The treated composites exhibited higher tensile strength and thermal stability compared to untreated samples .

Case Study 2: Biomedical Scaffolds

Research on silane-modified scaffolds for neural tissue engineering demonstrated that scaffolds treated with this compound supported greater neuronal cell adhesion and growth compared to untreated controls. This enhancement is attributed to the increased hydrophobicity and improved surface characteristics induced by the silane treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.